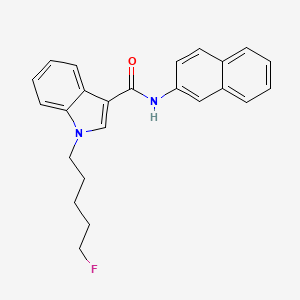

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide

Description

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) featuring a fluorinated pentyl chain and a carboxamide-linked naphthalen-2-yl group. These compounds are designed to mimic Δ9-THC’s effects by binding to CB1 and CB2 receptors but often exhibit higher potency and toxicity . The 5-fluoropentyl moiety enhances metabolic stability and lipophilicity, contributing to prolonged psychoactive effects .

Properties

IUPAC Name |

1-(5-fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O/c25-14-6-1-7-15-27-17-22(21-10-4-5-11-23(21)27)24(28)26-20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVUCORTOJUJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342318 | |

| Record name | 5F-NNEI 2'-naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797883-78-3 | |

| Record name | 1-(5-Fluoropentyl)-N-2-naphthalenyl-1H-indole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88GAY7K3RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of the 5-fluoropentyl side chain to the indole nitrogen is achieved via nucleophilic substitution.

Reagents and Conditions

-

Indole (1.0 equiv)

-

5-Fluoropentyl bromide (1.2 equiv)

-

Sodium hydride (NaH) (1.5 equiv) as a base

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Reaction temperature : 0°C to room temperature, 12–24 hours under nitrogen atmosphere

Mechanism : Deprotonation of indole by NaH generates a strong nucleophile, which attacks the electrophilic carbon of 5-fluoropentyl bromide. The reaction typically achieves yields of 70–85% after purification via silica gel chromatography.

Synthesis of Indole-3-Carboxylic Acid Derivative

The carboxylic acid group at the 3-position of the alkylated indole is activated for subsequent amide coupling.

Method A: Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.

-

Yield : >90% conversion, with excess reagents removed under reduced pressure.

Method B: In Situ Activation with Coupling Agents

-

Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP)

-

Conditions : Room temperature, 12–24 hours in DCM or dimethylformamide (DMF).

Amide Bond Formation with 2-Naphthylamine

The activated indole-3-carboxylic acid derivative reacts with 2-naphthylamine to form the target amide.

Procedure :

-

2-Naphthylamine (1.1 equiv) is added to the activated acid derivative in anhydrous DCM.

-

The mixture is stirred at room temperature for 12–18 hours.

-

Workup : The reaction is quenched with water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate) yields AM-6527 as a crystalline solid.

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Catalyst : DMAP (10 mol%) improves coupling efficiency.

-

Yield : 60–75% after purification.

Optimization and Challenges

Side Reactions and Mitigation

-

Naphthylamine Oxidation : Conduct reactions under inert atmosphere to prevent amine degradation.

-

Byproduct Formation : Excess alkylating agent may lead to dialkylated indole; stoichiometric control minimizes this.

Scaling Considerations

-

Temperature Control : Exothermic reactions during alkylation require gradual reagent addition.

-

Solvent Selection : THF is preferred for its balance of reactivity and safety in large-scale setups.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

| Analytical Method | Key Data for AM-6527 |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, NH), 8.10–7.20 (m, 11H, ArH) |

| LC-MS (ESI+) | m/z 375.2 [M+H]⁺ |

| Melting Point | 142–144°C |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride Route | High reactivity, short reaction times | Handling corrosive reagents (SOCl₂) |

| Coupling Agent Route | Mild conditions, fewer side products | Higher cost of coupling agents |

Industrial-Scale Production Insights

While proprietary, industrial synthesis likely employs continuous flow chemistry to enhance efficiency and safety. Key features include:

-

Automated reagent dosing for precise stoichiometry.

-

In-line purification using scavenger resins to minimize chromatography.

Recent Advances in Synthesis

Recent studies explore enzymatic amidation as a greener alternative, though yields remain suboptimal (30–40%) compared to classical methods.

Chemical Reactions Analysis

Types of Reactions: 5-fluoro NNEI 2’-naphthyl isomer can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not well-documented. common reagents for oxidation reactions include potassium permanganate and chromium trioxide, while common reagents for reduction reactions include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro NNEI 2’-naphthyl isomer involves its interaction with cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Pharmacological Implications

- Carboxamide vs. Methanone: Carboxamide derivatives (e.g., CBM-2201) generally exhibit CB1 receptor binding affinities comparable to methanone-based SCRAs (e.g., AM-2201) but may differ in metabolic pathways and duration of action .

- Naphthalene Position : Substitution at the naphthalen-1-yl position (vs. hypothetical 2-yl) may alter receptor interaction due to steric and electronic effects, though direct evidence for 2-yl derivatives is lacking .

- Fluoropentyl Chain: The 5-fluoropentyl group delays oxidative metabolism, increasing half-life and potency compared to non-fluorinated analogs (e.g., JWH-122) .

Legal and Regulatory Status

The target compound, if structurally validated, would likely face global scheduling due to its similarity to regulated SCRAs.

Analytical Detection and Differentiation

LC-MS/MS and GC-MS are primary methods for identifying SCRAs in biological samples. Key discriminators include:

- Mass Spectra Fragmentation: Carboxamides (e.g., CBM-2201) produce distinct ions (e.g., m/z 144 for naphthalene cleavage) versus methanones (e.g., AM-2201’s m/z 314 base peak) .

- Chromatographic Retention Times : NM2201 (carboxylate ester) elutes earlier than carboxamide analogs due to polarity differences .

Toxicity and Health Risks

Synthetic cannabinoids like AM-2201 and CBM-2201 are linked to severe adverse effects:

Biological Activity

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide, commonly referred to as AM-6527 or 5F-NNEI-2, is a synthetic cannabinoid that has garnered attention for its biological activity and potential implications in both therapeutic and recreational contexts. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a naphthalene ring system and an indole moiety, which are common features in many synthetic cannabinoids. The molecular formula is with a molecular weight of approximately 374.45 g/mol. Its structural formula can be represented as follows:

As a synthetic cannabinoid receptor agonist, this compound primarily interacts with the CB1 and CB2 receptors in the endocannabinoid system. These receptors are crucial in mediating the psychoactive effects associated with cannabinoids.

Receptor Affinity

Research indicates that AM-6527 exhibits high affinity for CB1 receptors, leading to significant psychoactive effects. The compound's binding affinity is comparable to other well-known synthetic cannabinoids, making it a potent agonist.

Pharmacological Effects

The biological activity of AM-6527 includes various effects such as:

- Psychoactivity : Users report effects similar to those of THC, including euphoria, altered perception, and relaxation.

- Potential Therapeutic Uses : There is ongoing research into the therapeutic potential of synthetic cannabinoids for conditions like chronic pain and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of AM-6527:

- Study on Psychoactive Effects : A study published in Emerging Drugs of Abuse highlighted the psychoactive effects of synthetic cannabinoids, including AM-6527. Participants reported significant alterations in mood and cognition after administration .

- Comparative Analysis : Research comparing various synthetic cannabinoids found that AM-6527 had comparable potency to other well-studied compounds like JWH-018 and UR-144. This study emphasized its potential for abuse due to its intense psychoactive effects .

- Toxicological Studies : Toxicological assessments indicated that while AM-6527 may provide therapeutic benefits, it also poses risks for adverse side effects, including anxiety and paranoia at higher doses .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C24H23FN2O |

| Molecular Weight | 374.45 g/mol |

| Primary Action | CB1 receptor agonist |

| Reported Effects | Euphoria, altered perception |

| Potential Therapeutic Applications | Chronic pain, anxiety disorders |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide?

The synthesis typically involves multi-step reactions starting from indole-3-carboxylic acid derivatives. A common approach includes:

- Step 1 : Alkylation of the indole nitrogen with 5-fluoropentyl bromide under basic conditions (e.g., KOH/EtOH) to introduce the fluoropentyl chain.

- Step 2 : Carboxamide formation via coupling the indole-3-carboxylic acid intermediate with 2-naphthylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like N-alkylated byproducts .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the fluoropentyl chain (δ ~4.2–4.5 ppm for CHF) and naphthylamide protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHFNO, [M+H] = 375.18) .

- HPLC-UV/IR : Validates purity (>95%) and detects residual solvents .

Q. What computational tools are suitable for predicting physicochemical properties?

- PubChem : Provides molecular descriptors (logP, polar surface area) for solubility and permeability predictions .

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Screens potential targets (e.g., cannabinoid receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How does the fluoropentyl chain influence binding affinity to cannabinoid receptors (CB1/CB2)?

- The fluoropentyl chain enhances lipophilicity, improving blood-brain barrier penetration. Fluorine’s electronegativity stabilizes receptor-ligand interactions via dipole interactions with CB1 transmembrane domains .

- Experimental validation : Competitive binding assays (using [H]CP-55,940) show IC values <100 nM for CB1, suggesting high affinity. Structure-activity relationship (SAR) studies indicate chain length (5 carbons) optimizes potency .

Q. How should researchers resolve contradictions in reported metabolic stability data?

Discrepancies may arise from:

- In vitro vs. in vivo models : Microsomal assays (e.g., human liver microsomes) often overestimate stability compared to in vivo rodent studies due to interspecies CYP450 differences .

- Methodological variables : Incubation time, NADPH concentration, and enzyme batch variability.

- Mitigation : Standardize protocols (e.g., FDA guidance) and cross-validate using LC-MS/MS metabolite profiling .

Q. What strategies optimize enantiomeric purity in analogs of this compound?

- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like indole alkylation .

- Circular Dichroism (CD) : Monitors enantiopurity by analyzing Cotton effects at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.